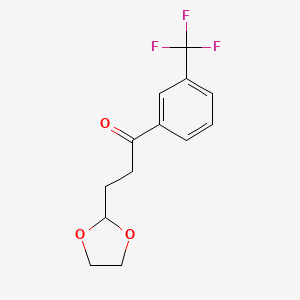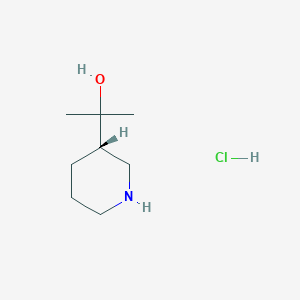![molecular formula C8H10N4 B15228414 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors and other biologically active molecules. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of pyrrole with triazine derivatives under acidic or basic conditions can yield the desired compound. Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazin-7-yl core .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that maximize yield and minimize by-products. These methods often employ transition metal catalysts and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme interactions and biological pathways.
Medicine: Serves as a scaffold for the development of kinase inhibitors and antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation in autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar biological activities.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a related triazine structure
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of targeted therapies in cancer and other diseases .
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanamine |
InChI |
InChI=1S/C8H10N4/c9-4-3-7-1-2-8-5-10-6-11-12(7)8/h1-2,5-6H,3-4,9H2 |
InChI-Schlüssel |
ODEUZXSYKZCJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NN2C(=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
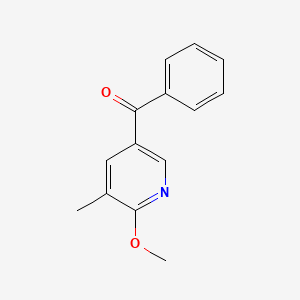
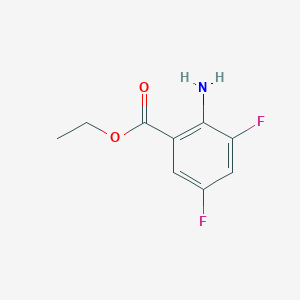

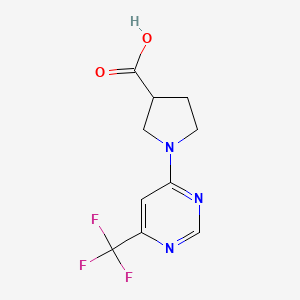
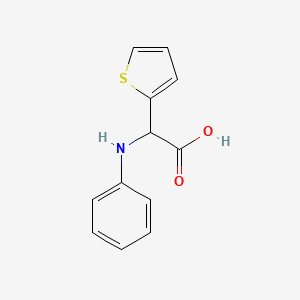
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)


![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)

